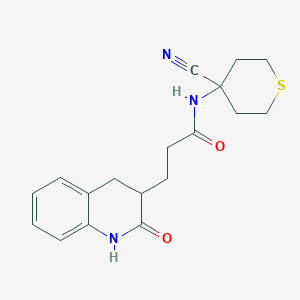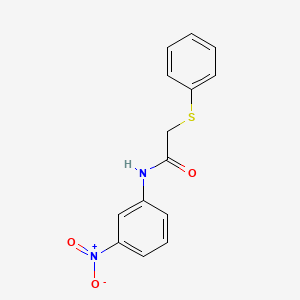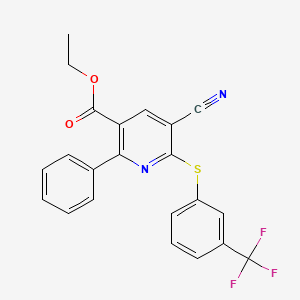
Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)nicotinate is a chemical compound with the molecular formula C22H15F3N2O2S . It has a molecular weight of 428.427 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (nicotinate) substituted with an ethyl ester, a cyano group, a phenyl ring, and a sulfanyl group linked to a trifluoromethyl-substituted phenyl ring .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 551.4±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . The exact mass is 428.080627 . The LogP value, which indicates its lipophilicity, is 7.17 .Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 5-cyano-6-mercaptonicotinate derivatives have been synthesized and evaluated for their antibacterial activity. A study by Gad-Elkareem & El-Adasy (2010) explores the synthesis of these compounds and their potential in combating bacterial infections. This research underscores the chemical versatility of ethyl 5-cyano-6-mercaptonicotinate derivatives and their utility in developing antibacterial agents.
Structural Analysis and Synthesis
Another aspect of research involves the detailed structural analysis and synthesis of related compounds. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is detailed by Zhou et al. (2008), emphasizing the importance of understanding the molecular structure for potential applications in various fields, including medicinal chemistry.
Novel Compound Formation
Research by Paine (1987) demonstrates a convenient synthesis of alkyl-substituted ethyl nicotinates, highlighting the potential of these compounds in creating new chemical entities with varied applications.
Intermediate in Synthesis
The compound also serves as an intermediate in the synthesis of other complex molecules. Eichler, Rooney, & Williams (1976) have shown its use in the synthesis of naphthyridinones, indicating its role in the synthesis of diverse heterocyclic compounds.
Biological Activities
Studies like those by Su et al. (1988) investigate the biological activities of related compounds, opening up avenues for pharmaceutical applications.
Cytotoxic Activity
Research on cytotoxic activities, as seen in the work of Stolarczyk et al. (2018), further expands the potential use of these compounds in medical research, particularly in cancer therapy.
Antibacterial and Antifungal Properties
The antibacterial and antifungal properties of similar compounds have been a subject of research, as demonstrated by Bheemanapalli, Akkinepally, & Pamulaparthy (2008), showcasing the potential of these derivatives in addressing various microbial infections.
Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of related compounds are also explored, such as in the study by Madhavi & Sreeramya (2017), which could lead to new treatments for inflammation and oxidative stress-related disorders.
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c1-2-29-21(28)18-11-15(13-26)20(27-19(18)14-7-4-3-5-8-14)30-17-10-6-9-16(12-17)22(23,24)25/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOPDHXBVIFMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
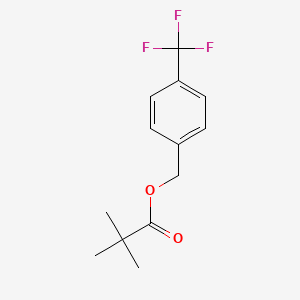

![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)

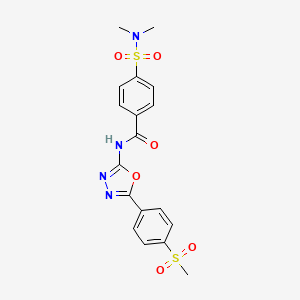
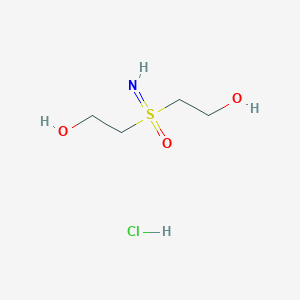

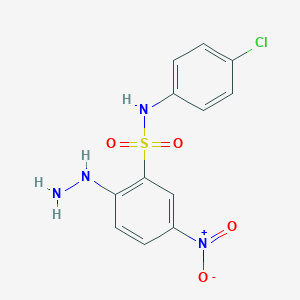
![2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2532109.png)

